

# Introduction: The Strategic Importance of the Indazole Scaffold

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## Compound of Interest

**Compound Name:** 2-Methyl-2H-indazole-7-carboxaldehyde

**Cat. No.:** B1529198

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The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole allow it to form critical hydrogen bond interactions within the active sites of various protein targets.<sup>[1][2]</sup> Among the various functionalized indazoles, **2-Methyl-2H-indazole-7-carboxaldehyde** has emerged as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of **2-Methyl-2H-indazole-7-carboxaldehyde** (CAS 1337880-42-8). It is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this key intermediate to leverage its full potential in their synthetic campaigns. The narrative emphasizes the causality behind experimental choices and provides field-proven insights grounded in authoritative references.

## Core Physicochemical and Structural Properties

**2-Methyl-2H-indazole-7-carboxaldehyde** is a white to off-white crystalline solid under standard conditions. Its structural uniqueness stems from the N2-alkylation of the indazole ring, a less thermodynamically stable tautomer compared to the N1-substituted counterpart, which often imparts distinct biological activities and physicochemical properties.<sup>[2][3]</sup> The presence of

the aldehyde group at the 7-position provides a reactive handle for a multitude of chemical transformations, making it a cornerstone intermediate.

## Molecular Structure

The structural arrangement of **2-Methyl-2H-indazole-7-carboxaldehyde** is fundamental to its reactivity. The methyl group at the N2 position directs the regiochemistry of subsequent reactions and influences the overall conformation of the molecule.

Caption: Chemical structure of **2-Methyl-2H-indazole-7-carboxaldehyde**.

## Summary of Physicochemical Data

The following table summarizes the key quantitative properties of the compound, compiled from various chemical suppliers and databases.

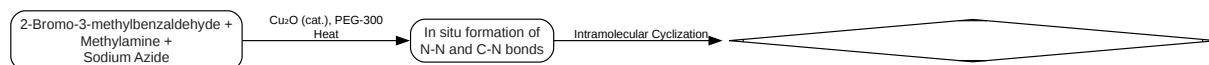
Property	Value	Source(s)
CAS Number	1337880-42-8	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	160.17 g/mol	<a href="#">[5]</a>
Appearance	White to off-white crystalline solid	
Melting Point	175 - 178 °C	
Solubility	Good in acetonitrile; Moderate in methanol	
Topological Polar Surface Area	34.9 Å <sup>2</sup>	<a href="#">[5]</a>
SMILES	CN1C=C2C=CC=C(C2=N1)C=O	<a href="#">[4]</a>
InChI Key	OFXOSZMXWWAOIA-UHFFFAOYSA-N	<a href="#">[5]</a>

## Synthesis and Manufacturing

The synthesis of 2-substituted-2H-indazoles requires careful regioselective control. General methodologies often involve multi-component reactions or reductive cyclizations.[2][6] A robust and scalable synthesis of **2-Methyl-2H-indazole-7-carboxaldehyde** can be conceptualized through a copper-catalyzed one-pot, three-component reaction, which is known for its high tolerance of various functional groups.[6]

## Proposed Synthetic Pathway

This pathway leverages commercially available starting materials and a well-established catalytic system to achieve the target molecule efficiently. The choice of a copper catalyst is critical as it facilitates both the crucial C-N and N-N bond formations in a single pot.[6]



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Caption: Proposed copper-catalyzed synthesis of **2-Methyl-2H-indazole-7-carboxaldehyde**.

## Detailed Experimental Protocol

This protocol is a representative methodology based on established literature for similar transformations.[6] Note: This procedure should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment.

Objective: To synthesize **2-Methyl-2H-indazole-7-carboxaldehyde**.

Materials:

- 2-Bromo-3-methylbenzaldehyde (1.0 eq)
- Methylamine (40% in H<sub>2</sub>O, 1.2 eq)
- Sodium Azide (NaN<sub>3</sub>, 1.5 eq)
- Copper(I) oxide (Cu<sub>2</sub>O, 0.1 eq)

- Polyethylene glycol (PEG-300)
- Ethyl acetate (EtOAc)
- Brine solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-methylbenzaldehyde (1.0 eq), copper(I) oxide (0.1 eq), and sodium azide (1.5 eq).
- Solvent and Reagent Addition: Add PEG-300 as the solvent to create a stirrable slurry. Add methylamine solution (1.2 eq) dropwise to the mixture at room temperature.
  - Rationale: PEG-300 is chosen as a green, recyclable solvent that effectively facilitates the copper-catalyzed reaction. The dropwise addition of methylamine controls the initial exotherm.
- Reaction Execution: Heat the reaction mixture to 110-120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).
  - Rationale: The aqueous work-up removes the PEG-300 solvent and inorganic salts. Ethyl acetate is a suitable solvent for extracting the moderately polar product.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure **2-Methyl-2H-indazole-7-carboxaldehyde**.

- Characterization: Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and melting point analysis.

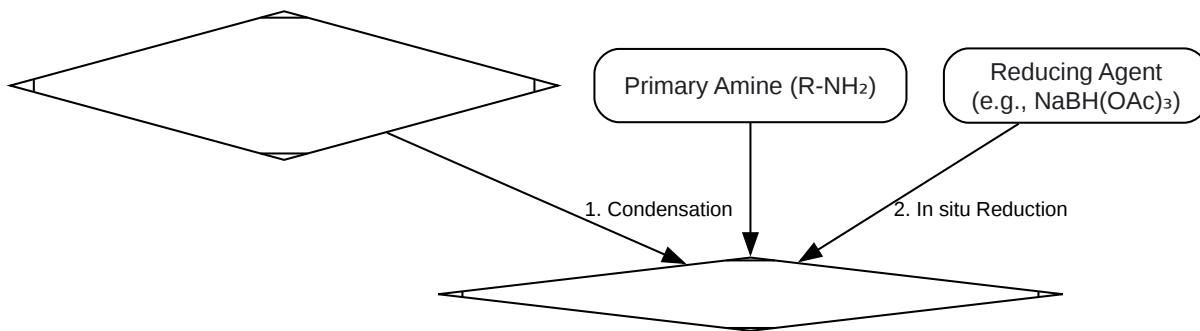
## Chemical Reactivity and Strategic Applications

The synthetic utility of **2-Methyl-2H-indazole-7-carboxaldehyde** is primarily driven by the reactivity of its aldehyde functional group. This allows for its elaboration into a wide array of more complex structures, making it a cornerstone in fragment-based drug discovery and lead optimization.

## Key Transformations

The aldehyde moiety is an electrophilic center that readily participates in several fundamental organic reactions:

- Reductive Amination: A powerful method for generating diverse amine libraries for high-throughput screening. The aldehyde is condensed with a primary or secondary amine to form an imine, which is then reduced *in situ* (e.g., with sodium triacetoxyborohydride) to the corresponding amine.
- Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to alkene-containing indazole derivatives.
- Condensation Reactions: Can undergo Knoevenagel or aldol condensations to form  $\alpha,\beta$ -unsaturated systems.
- Oxidation/Reduction: The aldehyde can be oxidized to the corresponding 2-methyl-2H-indazole-7-carboxylic acid or reduced to the 7-hydroxymethyl derivative, providing alternative functional handles.<sup>[7]</sup>



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